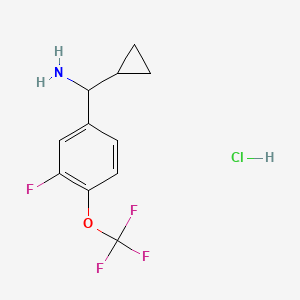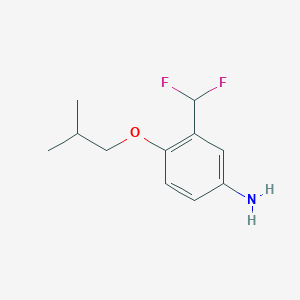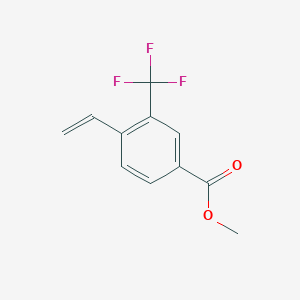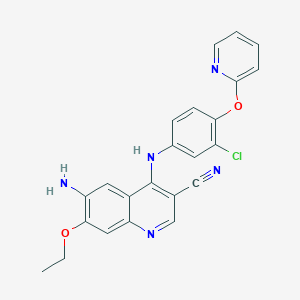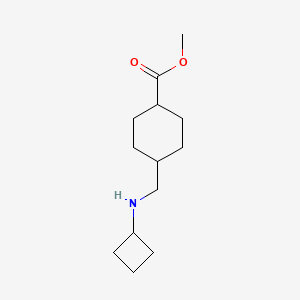
1-(Azetidin-3-ylmethyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-ylmethyl)-4-methylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both azetidine and piperazine rings in its structure provides unique chemical properties that can be exploited for various scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the aza-Michael addition reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(Azetidin-3-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
1-(Azetidin-3-ylmethyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings provide a unique scaffold that can bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-ylmethyl)-4-methylpiperazine is unique due to the combination of azetidine and piperazine rings in its structure. This dual-ring system provides distinct chemical properties and biological activities that are not observed in compounds with only one of these rings.
特性
分子式 |
C9H19N3 |
|---|---|
分子量 |
169.27 g/mol |
IUPAC名 |
1-(azetidin-3-ylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H19N3/c1-11-2-4-12(5-3-11)8-9-6-10-7-9/h9-10H,2-8H2,1H3 |
InChIキー |
RDBFDSHXCZCKNK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)





